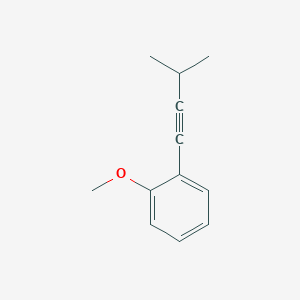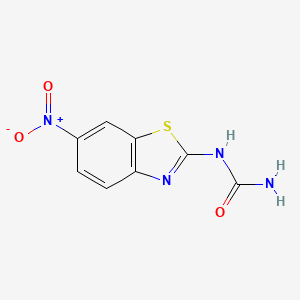![molecular formula C27H21NO4 B14324244 [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate CAS No. 103620-23-1](/img/structure/B14324244.png)
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate is a complex organic compound with a unique structure that includes a benzoyloxy group and a tetrahydrobenzoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydrobenzoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydrobenzoquinoline core.
Introduction of the Benzoyloxy Group: The hydroxyl group on the tetrahydrobenzoquinoline core is then esterified with benzoyl chloride in the presence of a base such as pyridine to form the benzoyloxy derivative.
Final Esterification: The final step involves the esterification of the remaining hydroxyl group with benzoic acid or its derivatives under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of [(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can interact with enzymes or receptors, leading to changes in their activity. The tetrahydrobenzoquinoline core can also interact with DNA or proteins, affecting their function.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and quinidine.
Benzoyloxy Derivatives: Compounds with benzoyloxy groups, such as benzoyl peroxide.
Uniqueness
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate is unique due to its combination of a tetrahydrobenzoquinoline core and benzoyloxy groups. This combination provides the compound with unique chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
103620-23-1 |
|---|---|
分子式 |
C27H21NO4 |
分子量 |
423.5 g/mol |
IUPAC名 |
[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] benzoate |
InChI |
InChI=1S/C27H21NO4/c29-26(18-8-3-1-4-9-18)31-24-16-14-20-21-12-7-17-28-23(21)15-13-22(20)25(24)32-27(30)19-10-5-2-6-11-19/h1-13,15,17,24-25H,14,16H2/t24-,25-/m0/s1 |
InChIキー |
LWLZRXSNANBADU-DQEYMECFSA-N |
異性体SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)[C@@H]([C@H]1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
正規SMILES |
C1CC2=C(C=CC3=C2C=CC=N3)C(C1OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)
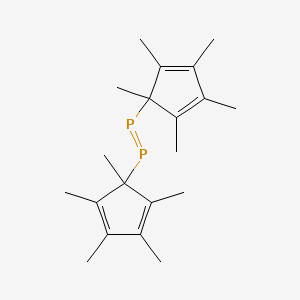
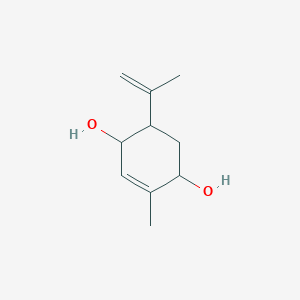
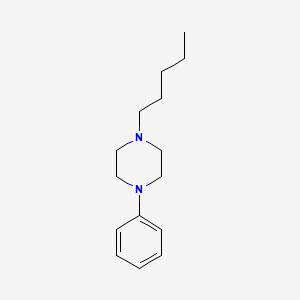


![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
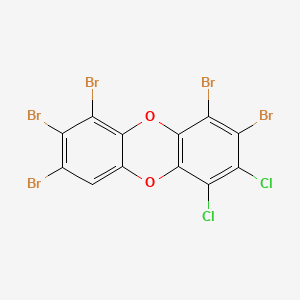
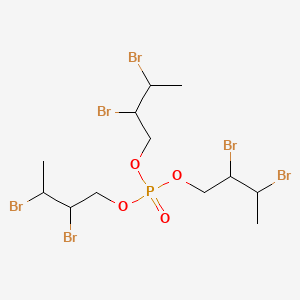
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)

